molecular formula C60H123N15O21 B1239389 AT01-Gentamicin; Vancomycin

AT01-Gentamicin; Vancomycin

Numéro de catalogue: B1239389
Poids moléculaire: 1390.7 g/mol
Clé InChI: NPEFREDMMVQEPL-YJSGWBGLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “AT01-Gentamicin; Vancomycin” is a complex organic molecule with multiple stereocenters and functional groups. This compound is characterized by its intricate structure, which includes several amino groups, hydroxyl groups, and oxane rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common reagents used in such syntheses include protecting agents like tert-butyldimethylsilyl chloride (TBDMS-Cl), coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC), and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesizers, flow chemistry techniques, and large-scale chromatography for purification.

Analyse Des Réactions Chimiques

Gentamicin

  • Primary Interaction : Binds irreversibly to the 30S ribosomal subunit in bacterial cells, disrupting protein synthesis by inducing mRNA misreading and premature termination of peptide chains .

  • Chemical Specificity : Targets conserved regions of ribosomal RNA (rRNA), particularly the A-site, through electrostatic interactions with negatively charged phosphate groups .

Vancomycin

  • Primary Interaction : Forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, inhibiting cell wall synthesis .

  • Structural Dependence : Requires intact glycopeptide structure; modifications to its cyclic heptapeptide core reduce binding efficacy .

Interference with Clinical Chemistry Assays

A study evaluating gentamicin (0–50 μg/mL) and vancomycin (0–200 μg/mL) in serum samples revealed selective interference in diagnostic tests :

Analyte Vancomycin Interference Gentamicin Interference
Direct BilirubinFalsely elevated (bias = 9.7% at 2.98 μg/mL; acceptance limit = 8%) No significant interference
PotassiumFalsely elevated at high concentrations (bias = 4.5% at 204.4 μg/mL; limit = 4%) No significant interference
Immunoglobulin ATransient bias attributed to method imprecision Not observed

Key Findings :

  • Gentamicin showed no clinically relevant interference across 33 biochemistry tests .

  • Vancomycin’s interference with direct bilirubin is concentration-dependent and occurs even at subtherapeutic levels .

Limitations in Spinal Surgery

  • Polymicrobial Infections : A retrospective study found that vancomycin-gentamicin calcium sulfate beads led to polymicrobial infections (e.g., Pseudomonas aeruginosa, Enterobacter cloacae) in 5.2% of cases, unlike vancomycin alone .

Impact on Human Osteoblasts

  • Proliferation : Both antibiotics caused transient 15–20% reduction in osteoblast proliferation at clinical doses (gentamicin: 3.4 mmol/L; vancomycin: 3.5 mmol/L), recovering within 72 hours .

  • Metabolic Function : No significant effects on oxygen consumption rate or bone mineralization .

Pharmacokinetic and Pharmacodynamic Interactions

Parameter Gentamicin Vancomycin
Protein Binding <10%~50%
Metabolism Minimal hepatic metabolism; excreted unchanged75–80% excreted unchanged renally
Half-life 2–3 hours (normal renal function)6 hours (normal renal function); 7.5 days (anephric)
Nephrotoxicity Dose-dependent; exacerbated by dehydrationRisk increases in patients >65 years or with renal impairment

Gentamicin

  • Ototoxicity : Linked to irreversible hearing loss due to cochlear hair cell damage.

  • Nephrotoxicity : Accumulates in renal cortex, causing acute tubular necrosis.

Vancomycin

  • Red Man Syndrome : Histamine-mediated reaction (flushing, hypotension) from rapid infusion.

  • Nephrotoxicity : Enhanced by concurrent use with aminoglycosides or diuretics.

Applications De Recherche Scientifique

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving amino and hydroxyl groups.

    Medicine: Potential use as a drug or drug precursor, particularly in treatments involving amino group interactions.

    Industry: Use in the production of polymers, coatings, and other materials.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with multiple amino and hydroxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
  • (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which can lead to unique interactions and reactivity compared to other similar compounds.

Propriétés

Formule moléculaire

C60H123N15O21

Poids moléculaire

1390.7 g/mol

Nom IUPAC

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m110/s1

Clé InChI

NPEFREDMMVQEPL-YJSGWBGLSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

SMILES isomérique

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O

SMILES canonique

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT01-Gentamicin; Vancomycin
Reactant of Route 2
AT01-Gentamicin; Vancomycin
Reactant of Route 3
AT01-Gentamicin; Vancomycin
Reactant of Route 4
AT01-Gentamicin; Vancomycin
Reactant of Route 5
AT01-Gentamicin; Vancomycin
Reactant of Route 6
AT01-Gentamicin; Vancomycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.